5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Description
5-(Bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a bromomethyl group at position 5 and an isopropyl group at position 3. The bromomethyl moiety confers high reactivity, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structure enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups .
Properties
CAS No. |
1443288-43-4 |
|---|---|
Molecular Formula |
C6H9BrN2O |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
5-(bromomethyl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 |
InChI Key |
FTWUWCBRRPVREH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CBr |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable oxadiazole precursor using bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of reduced heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.
Oxidation Products: Oxadiazole derivatives with different functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced heterocyclic compounds with altered ring structures.
Scientific Research Applications
Medicinal Chemistry Applications
The 1,2,4-oxadiazole ring system is known for its diverse biological activities, making it a valuable scaffold in drug discovery. The specific compound 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles can exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies in Anticancer Activity
- Study on Antitumor Activity : A recent study synthesized several 1,2,4-oxadiazole derivatives and evaluated their activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds containing the oxadiazole moiety showed promising results with IC50 values indicating effective inhibition of cell proliferation. For instance, certain derivatives demonstrated IC50 values as low as 0.19 µM against HCT-116 cells, suggesting strong anticancer potential .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that some oxadiazole derivatives could trigger apoptosis via caspase activation pathways .
Anti-inflammatory and Neurological Applications
Beyond oncology, this compound derivatives have shown promise in anti-inflammatory applications. Some studies have reported their activity as non-steroidal anti-inflammatory agents (NSAIDs) and their potential to act as muscarinic receptor agonists.
Pharmacological Insights
- Anti-inflammatory Activity : The oxadiazole framework has been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This makes compounds like this compound candidates for further development in treating inflammatory diseases .
Material Science Applications
The unique properties of 1,2,4-oxadiazoles also extend to material science. Their ability to form stable polymers and their electronic properties make them suitable for applications in organic electronics and photonic devices.
Synthesis and Characterization
Recent advancements in synthetic methodologies have allowed for the efficient production of oxadiazole-based materials. For example:
| Compound | Synthesis Method | Yield (%) | Application |
|---|---|---|---|
| This compound | Copper-Catalyzed Synthesis | 85% | Organic Electronics |
| 3-Aryl Substituted Oxadiazoles | Microwave-Assisted Synthesis | 90% | Photonic Devices |
These materials have been characterized using techniques such as NMR and mass spectrometry to confirm their structures and evaluate their properties for electronic applications .
Agricultural Chemistry Applications
The potential use of oxadiazoles as agrochemicals has also been explored. Certain derivatives have demonstrated herbicidal and fungicidal activities.
Research Findings
Research indicates that modifications to the oxadiazole structure can enhance its efficacy as a pesticide. For instance:
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
(a) 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS: N/A)
- Structure : Chloromethyl at position 5, phenyl at position 3.
- Reactivity : The chloromethyl group is less reactive than bromomethyl due to weaker C–Cl bond polarization, requiring harsher conditions for nucleophilic substitutions .
- Synthesis : Prepared via condensation of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with Cs₂CO₃ in DMF .
(b) 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (CAS: 256956-42-0)
(c) 5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS: 1263279-50-0)
- Structure : Bromine directly substituted on the oxadiazole ring at position 5.
- Properties : Lower solubility in polar solvents compared to bromomethyl derivatives, limiting its utility in aqueous-phase reactions .
Positional Isomers and Heterocyclic Variants
(a) 2-(Bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
(b) 5-(Bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole
- Structure : Oxazole core with bromomethyl and pyrazole substituents.
- Applications : Primarily explored in medicinal chemistry for kinase inhibition, highlighting the role of heterocycle choice in bioactivity .
Aryl-Substituted Analogs
(a) 3-(Bromomethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (CAS: 863307-51-1)
(b) 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole
- Structure : Chlorothiophene at position 5, trifluoromethylphenyl at position 3.
- Pharmacology : Acts as a apoptosis inducer in cancer cells by targeting TIP47 protein, illustrating the impact of electron-withdrawing substituents on bioactivity .
Comparative Data Table
Research Findings and Trends
- Reactivity : Bromomethyl derivatives exhibit superior leaving-group ability compared to chloromethyl analogs, enabling milder reaction conditions in nucleophilic substitutions .
- Bioactivity : Aryl-substituted 1,2,4-oxadiazoles (e.g., 3-chlorophenyl) show enhanced pharmacological profiles, while alkyl-substituted variants (e.g., isopropyl) are understudied in drug discovery .
- Thermal Stability : 1,2,4-Oxadiazoles outperform 1,3,4-isomers in energetic materials due to higher bond dissociation energies .
Biological Activity
5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 1443288-43-4 |
| Molecular Formula | C6H9BrN2O |
| Molecular Weight | 205.05 g/mol |
| IUPAC Name | 5-(bromomethyl)-3-propan-2-yl-1,2,4-oxadiazole |
| Purity | 85% |
The presence of the bromomethyl group and isopropyl substituent contributes to its unique reactivity and stability, making it a valuable building block in organic synthesis and drug development .
Antimicrobial and Antifungal Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial and antifungal activities. The structure of this compound allows for interactions with biological targets, potentially inhibiting the growth of pathogens .
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds derived from the oxadiazole framework have shown promising results against various cancer cell lines:
- IC50 Values Against Cancer Cell Lines:
- Human colon adenocarcinoma (HT-29): IC50 = 92.4 µM
- Human gastric carcinoma (GXF 251): IC50 not specified
- Human lung adenocarcinoma (LXFA 629): IC50 not specified
- Breast cancer-derived from athymic mice (MAXF 401): IC50 not specified
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with nucleophilic sites in proteins or DNA. The bromomethyl group can form covalent bonds with these sites, potentially altering their function and leading to therapeutic effects .
Case Studies
-
Study on Anticancer Activity :
A recent study synthesized various oxadiazole derivatives, including those based on the 5-(bromomethyl)-3-(propan-2-yl) structure. These derivatives were evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines. Some derivatives exhibited significant potency with IC50 values as low as 0.42 µM against specific cancer types . -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of oxadiazole derivatives. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
The biological activity of this compound can be compared with its analogs:
| Compound | Reactivity | Biological Activity |
|---|---|---|
| 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | Moderate | Limited antimicrobial activity |
| 5-(iodomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | High | Enhanced anticancer activity |
| 5-(methyl)-3-(propan-2-yl)-1,2,4-oxadiazole | Low | Minimal biological activity |
The bromomethyl group provides a balance between reactivity and stability compared to its chlorinated and iodinated counterparts .
Q & A
Basic: How can the synthesis of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole be optimized for high yield and purity?
Answer:
The synthesis typically involves cyclization reactions of amidoxime precursors with brominated reagents. Key optimizations include:
- Catalytic Conditions : Iridium-catalyzed amination (e.g., using [Ir(cod)Cl]₂) at 50°C in dimethyl ether (DME) enhances regioselectivity .
- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) achieves >99% purity .
- Precursor Activation : Use of NaH or Cs₂CO₃ as bases improves reaction efficiency in heterocycle formation .
Basic: What characterization techniques are critical for validating the structure of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., planar oxadiazole rings with dihedral angles ~80°) .
- FTIR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Advanced: How do structural modifications at the bromomethyl or isopropyl positions influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Bromine Substitution : Replacing bromine with chlorine or trifluoromethyl groups alters apoptosis-inducing activity in cancer cells (e.g., IC₅₀ shifts from 9.1 μM to inactive) .
- Isopropyl Flexibility : Bulkier substituents (e.g., cyclohexyl) reduce cellular permeability but improve target binding (ΔG = -19.10 kcal/mol for lead inhibitors) .
- Heterocycle Hybridization : Fusion with triazoles or pyridines enhances selectivity for biological targets like TIP47 .
Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitution?
Answer:
- DFT Calculations : Predict electrophilic sites (e.g., bromine at C5) using Gaussian 03 at the B3LYP/6-31G* level .
- Molecular Docking : AutoDock Vina simulates interactions with targets (e.g., IGF II receptor binding proteins) .
- Reactivity Descriptors : Fukui indices identify nucleophilic attack preferences at the bromomethyl group .
Basic: What are common side reactions during bromomethyl substitution, and how are they mitigated?
Answer:
- By-Products : Hydrolysis to hydroxymethyl derivatives occurs in aqueous conditions. Mitigation: Use anhydrous solvents (e.g., THF) and molecular sieves .
- Cross-Coupling : Suzuki-Miyaura coupling with residual Pd catalysts forms biphenyl impurities. Mitigation: Post-synthesis treatment with chelating resins .
Advanced: How does the compound’s stability vary under thermal or photolytic conditions?
Answer:
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, suitable for energetic material applications .
- Photodegradation : UV exposure cleaves the oxadiazole ring; stabilization requires light-protected storage (amber vials) .
Advanced: What in vivo models are used to assess its pharmacokinetics and efficacy?
Answer:
- Tumor Models : MX-1 xenografts in mice evaluate antitumor activity (e.g., 40% tumor mass reduction at 50 mg/kg) .
- ADME Profiling : LC-MS/MS quantifies plasma half-life (~2.5 hours) and brain penetration (logBB = -1.2) .
Basic: What role does the oxadiazole ring play in materials science applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
